Potency and Pan-Genotypic Activity of BMS-986094 in HCV Replicon Assays
BMS-986094 demonstrates time- and genotype-dependent inhibition of HCV replication in cell culture. Against a genotype 1b replicon, the EC50 is 35 ± 8 nM at 24 hours, improving to 10 ± 6 nM after 72 hours of exposure [1]. Its potency varies across genotypes, with reported EC50 values of 12 nM for genotype 1a, 10 nM for genotype 1b, and 0.9 nM for genotype 2a after 72 hours of exposure . While direct head-to-head data against sofosbuvir in the same replicon assay are not available, this pan-genotypic profile and high potency (especially against GT2a) were foundational to its clinical development. In contrast, the approved comparator sofosbuvir exhibits a different prodrug moiety and active metabolite (2'-F-2'-C-methyluridine triphosphate) [2].
| Evidence Dimension | In vitro antiviral potency (EC50) |
|---|---|
| Target Compound Data | 10 nM (GT1b, 72h); 12 nM (GT1a, 72h); 0.9 nM (GT2a, 72h) |
| Comparator Or Baseline | Sofosbuvir (active metabolite is 2'-F-2'-C-methyluridine triphosphate, not 2'-C-MeGTP) |
| Quantified Difference | Not directly comparable in same assay; BMS-986094 is a guanosine analog prodrug, while sofosbuvir is a uridine analog prodrug. |
| Conditions | HCV subgenomic replicon assays in Huh-7 cells; 72-hour drug exposure. |
Why This Matters
The distinct nucleoside base and high potency against genotype 2a (EC50 < 1 nM) differentiate BMS-986094 as a research tool for studying guanosine-based chain terminators and genotype-specific NS5B inhibition mechanisms.
- [1] Vernachio, J., et al. (2011). INX-08189, a Phosphoramidate Prodrug of 6-O-Methyl-2′-C-Methyl Guanosine, Is a Potent Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic and Pharmacodynamic Properties. Antimicrobial Agents and Chemotherapy, 55(5), 1843–1851. View Source
- [2] Sofia, M. J., et al. (2010). Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 53(19), 7202-7218. View Source
